6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
Description
This compound (CAS: 774559-58-9) is a 1,3,5-triazine derivative featuring a piperazine ring substituted with a 3-chlorophenyl group and an N-(3-methylphenyl) amine substituent. Its molecular formula is C22H26ClN7 (MW: 423.9 g/mol), with a triazine core functionalized at the 6-position by a piperazinylmethyl group and at the 2,4-positions by diamino groups.
Properties
IUPAC Name |
6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN7/c1-15-4-2-6-17(12-15)24-21-26-19(25-20(23)27-21)14-28-8-10-29(11-9-28)18-7-3-5-16(22)13-18/h2-7,12-13H,8-11,14H2,1H3,(H3,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNMAQZUUYFXJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the triazine ring.
Substitution with Phenyl Groups: The final step involves the substitution of the triazine ring with 3-chlorophenyl and 3-methylphenyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, where reaction parameters such as temperature, pressure, and solvent choice are carefully controlled.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding triazine oxides, while reduction may produce triazine amines.
Scientific Research Applications
6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to active sites and altering enzyme activity. This inhibition can disrupt critical metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of 1,3,5-triazine-2,4-diamines with piperazine-based substitutions. Key analogues include:
Key Findings
Synthetic Routes : Most analogues are synthesized via nucleophilic substitution of a chloromethyl-triazine intermediate (e.g., 6-(chloromethyl)-N-aryl-1,3,5-triazine-2,4-diamine) with piperazine derivatives, as seen in and .
Biological Activity :
- Piperazine-triazine hybrids exhibit broad anti-parasitic activity. For example, 6-(piperazin-1-yl)-1,3,5-triazine derivatives demonstrated anti-schistosomiasis activity (IC50: 1–10 µM) in vitro, with substituents like 3-chlorophenyl enhancing potency .
- The 3-methylphenyl group in the target compound may improve metabolic stability compared to analogues with electron-withdrawing groups (e.g., nitro or trifluoromethyl) .
Methoxy or hydroxyl groups (e.g., 4-MeOPh) lower XLogP3 (< 4) and improve solubility, critical for oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
